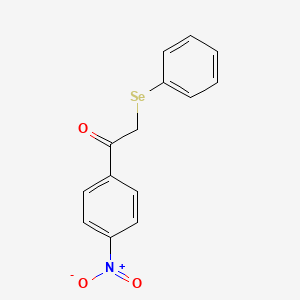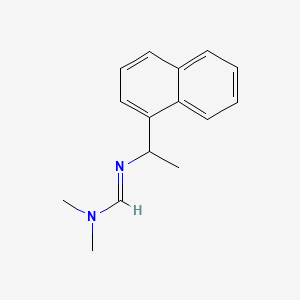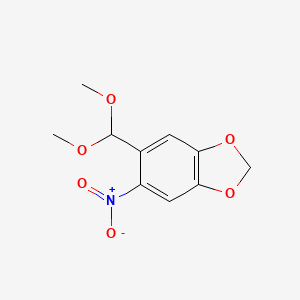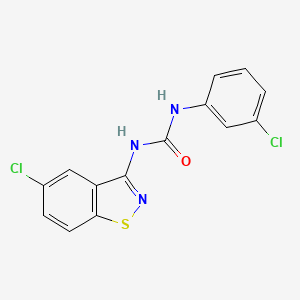
Ethanone, 1-(4-nitrophenyl)-2-(phenylseleno)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 1-(4-nitrophenyl)-2-(phenylseleno)-: is a compound of interest in organic chemistry due to its unique structural features and potential applications. It contains a nitrophenyl group and a phenylseleno group attached to an ethanone backbone. This compound is known for its reactivity and potential use in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(4-nitrophenyl)-2-(phenylseleno)- typically involves the reaction of 4-nitroacetophenone with phenylselenyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation of the phenylseleno group. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for Ethanone, 1-(4-nitrophenyl)-2-(phenylseleno)- are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(4-nitrophenyl)-2-(phenylseleno)- undergoes various types of chemical reactions, including:
Oxidation: The phenylseleno group can be oxidized to form selenoxide, which can further undergo elimination to form alkenes.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylseleno group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction.
Substitution: Nucleophiles such as thiols, amines, or halides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of alkenes and selenoxides.
Reduction: Formation of 1-(4-aminophenyl)-2-(phenylseleno)ethanone.
Substitution: Formation of various substituted ethanone derivatives depending on the nucleophile used.
Scientific Research Applications
Ethanone, 1-(4-nitrophenyl)-2-(phenylseleno)- has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Used in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of Ethanone, 1-(4-nitrophenyl)-2-(phenylseleno)- involves its reactivity with various chemical species. The phenylseleno group can participate in redox reactions, while the nitrophenyl group can undergo reduction or substitution. These reactions can lead to the formation of reactive intermediates that interact with molecular targets, such as enzymes or receptors, in biological systems. The exact molecular pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Ethanone, 1-(4-nitrophenyl)-2-(phenylseleno)- can be compared with similar compounds such as:
4-Nitroacetophenone: Lacks the phenylseleno group and is primarily used in organic synthesis.
1-(4-Biphenylyl)ethanone (4-nitrophenyl)hydrazone: Contains a hydrazone group instead of a phenylseleno group.
2-Nitro-1-(4-nitrophenyl)ethanol: Contains an additional hydroxyl group and is used in different chemical reactions.
Properties
CAS No. |
104755-32-0 |
|---|---|
Molecular Formula |
C14H11NO3Se |
Molecular Weight |
320.21 g/mol |
IUPAC Name |
1-(4-nitrophenyl)-2-phenylselanylethanone |
InChI |
InChI=1S/C14H11NO3Se/c16-14(10-19-13-4-2-1-3-5-13)11-6-8-12(9-7-11)15(17)18/h1-9H,10H2 |
InChI Key |
QVZHKFLKRFXAKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Se]CC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Propan-2-yl)oxy]-3-sulfanylpropan-2-ol](/img/structure/B14329351.png)
![6-Bromo-10-chloro-5H-pyrido[3,2-a]phenoxazin-5-one](/img/structure/B14329352.png)
![N-Methyl-N-[1-(methylsulfanyl)prop-1-en-1-yl]aniline](/img/structure/B14329354.png)
![19-ethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-6-carbaldehyde](/img/structure/B14329360.png)





![2,4-Dimethyl-1H-[1,3,5]triazino[1,2-a]quinoline-1,3,6(2H,4H)-trione](/img/structure/B14329404.png)




